molecular formula C12H10N2O4 B3316649 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid CAS No. 954241-09-9

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid

Cat. No.: B3316649
CAS No.: 954241-09-9
M. Wt: 246.22 g/mol
InChI Key: WWIKOLOWSANPCN-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of p-toluidine with diethyl malonate in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often include:

    Temperature: Moderate to high temperatures (80-150°C)

    Solvent: Polar solvents like ethanol or dimethylformamide (DMF)

    Catalysts: Acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation Products: Quinones

    Reduction Products: Dihydropyrimidine derivatives

    Substitution Products: Halogenated or nitrated pyrimidines

Scientific Research Applications

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl groups allow for hydrogen bonding with enzymes or receptors, potentially inhibiting their activity. The aromatic ring structure facilitates π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-6-methylpyrimidine: Similar structure but with different substitution patterns.

    5,6-Dihydroxy-2-methylpyrimidine: Lacks the p-tolyl group, leading to different chemical properties.

    5,6-Dihydroxy-4-methylpyrimidine: Different position of the methyl group affects its reactivity.

Uniqueness

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid is unique due to the presence of both hydroxyl groups and the p-tolyl group, which confer distinct chemical and biological properties. These functional groups enhance its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

5-hydroxy-2-(4-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-6-2-4-7(5-3-6)10-13-8(12(17)18)9(15)11(16)14-10/h2-5,15H,1H3,(H,17,18)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIKOLOWSANPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145520
Record name 1,6-Dihydro-5-hydroxy-2-(4-methylphenyl)-6-oxo-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954241-09-9
Record name 1,6-Dihydro-5-hydroxy-2-(4-methylphenyl)-6-oxo-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954241-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-5-hydroxy-2-(4-methylphenyl)-6-oxo-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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